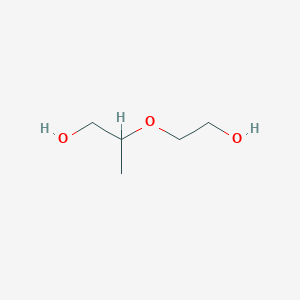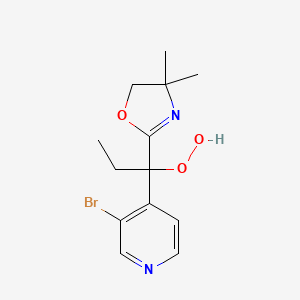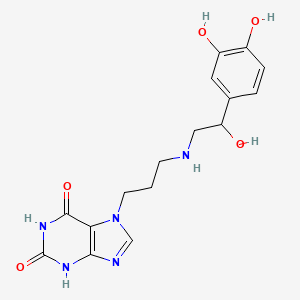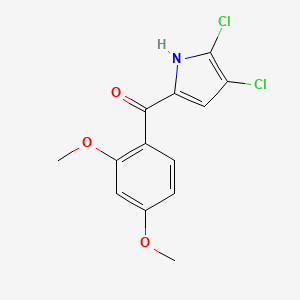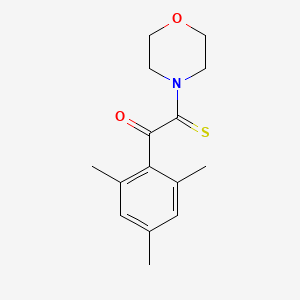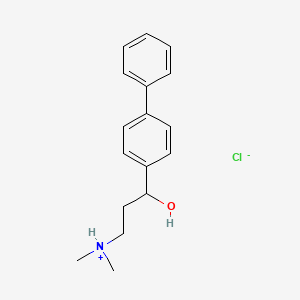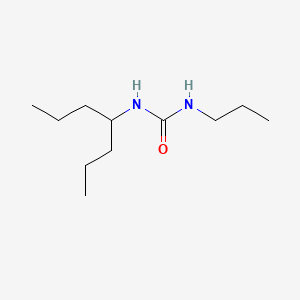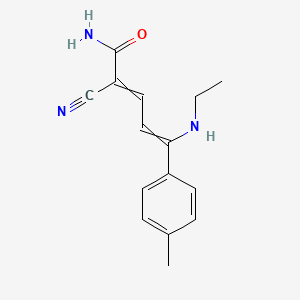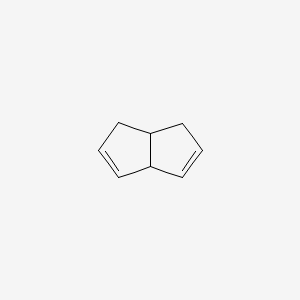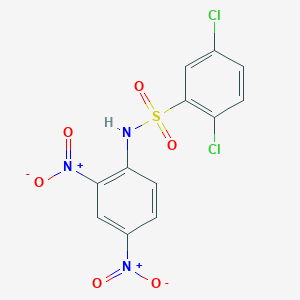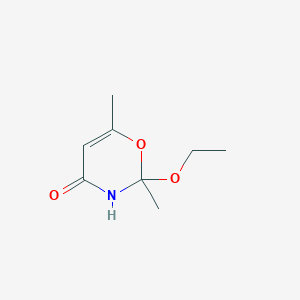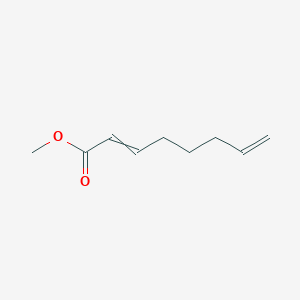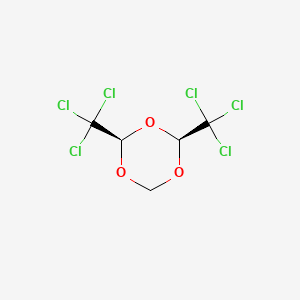
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes two trichloromethyl groups attached to a 1,3,5-trioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane typically involves the reaction of trichloromethyl compounds with 1,3,5-trioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high standards of quality control.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloromethyl ketones, while reduction could produce trichloromethyl alcohols. Substitution reactions can result in a variety of substituted trioxane derivatives.
Scientific Research Applications
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it may interact with biological molecules in interesting ways.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane exerts its effects involves its interaction with molecular targets through its trichloromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4S)-1,4-dichloro-2-(trichloromethyl)bicyclo[2.2.1]heptane
- 2-[(2R,4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid
Uniqueness
Compared to similar compounds, (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is unique due to its specific stereochemistry and the presence of two trichloromethyl groups attached to a trioxane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
40657-02-1 |
|---|---|
Molecular Formula |
C5H4Cl6O3 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
(2S,4R)-2,4-bis(trichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h2-3H,1H2/t2-,3+ |
InChI Key |
VQJJRXHXZLXWRO-WSOKHJQSSA-N |
Isomeric SMILES |
C1O[C@H](O[C@H](O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C1OC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
